Aluminum triphosphate dihydrate synthesis and characterization
Aluminum triphosphate dihydrate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Triphosphate Dihydrate
Introduction
Aluminum triphosphate dihydrate (AlH₂P₃O₁₀·2H₂O), often abbreviated as ATP, is a layered acid phosphate compound. It has garnered significant attention in materials science and industrial applications, primarily as an environmentally friendly, non-toxic anti-corrosion pigment. Its mechanism of corrosion inhibition is largely attributed to the release of phosphate anions, which form a passive, protective film on metal surfaces. This guide provides a comprehensive overview of the synthesis and characterization of aluminum triphosphate dihydrate for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
Aluminum triphosphate dihydrate is a white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | AlH₂P₃O₁₀·2H₂O | [1][2][3] |
| Molecular Weight | 317.94 g/mol | [1][3] |
| IUPAC Name | aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | [1] |
| Synonyms | Monoaluminum triphosphate dihydrate, Aluminum dihydrogen tripolyphosphate | [1][2] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2/c | [4] |
Synthesis Methodology
The synthesis of aluminum triphosphate dihydrate is typically achieved through a controlled reaction between an aluminum source and phosphoric acid, followed by thermal treatment. The most cited method is a variation of the protocol developed by Rishi et al.[4].
Experimental Protocol: Synthesis
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Reactant Preparation : Combine aluminum oxide (Al₂O₃) or aluminum hydroxide (Al(OH)₃) and concentrated phosphoric acid (H₃PO₄). A common molar ratio of P₂O₅ to Al₂O₃ is 3:1[4][5].
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Initial Reaction : Mix the reactants thoroughly in a porcelain or high-temperature resistant vessel. The mixture will become a viscous suspension or paste[4].
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Primary Heat Treatment (Formation of Intermediate) : Heat the viscous mixture at a controlled temperature (e.g., 75-100°C) for a period of 0.5 to 3 hours. This step forms an intermediate aluminum acid phosphate.
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Secondary Heat Treatment (Condensation) : Transfer the intermediate product to a furnace. Calcinate the material at a higher temperature, typically in the range of 250-350°C, for several hours (e.g., 10 hours)[5]. This condensation step forms anhydrous aluminum triphosphate.
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Hydration : The resulting anhydrous powder is then hydrated. This can be achieved by washing with water or exposing it to a humid atmosphere until the dihydrate form (AlH₂P₃O₁₀·2H₂O) is obtained.
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Final Processing : The hydrated product is washed to remove any unreacted phosphoric acid, filtered, and then dried at a low temperature (e.g., 60-80°C). The final product is a fine white powder.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of aluminum triphosphate dihydrate.
Characterization Techniques
To confirm the successful synthesis and purity of aluminum triphosphate dihydrate, and to understand its properties, several analytical techniques are employed.
Characterization Workflow Diagram
Caption: An overview of the analytical techniques used to characterize the synthesized product.
X-ray Diffraction (XRD)
XRD is the primary technique used to identify the crystalline phase and determine the structural properties of the synthesized material.
Experimental Protocol: A high-resolution powder X-ray diffractometer is used. The sample is typically scanned over a 2θ range of 5° to 70° using Cu Kα radiation (λ = 1.5406 Å). Data is collected with a step size of approximately 0.02°.
Expected Results: The diffraction pattern for AlH₂P₃O₁₀·2H₂O confirms its layered structure. The reflections are indexed to a monoclinic system with a P2/c space group[4]. A characteristic and intense peak corresponding to the (001) crystal plane is observed at approximately 2θ = 11.2°, which signifies a basal spacing of about 0.79 nm[4].
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2/c | [4] |
| Key Reflection (hkl) | (001) | [4] |
| 2θ Angle | ~11.2° | [4] |
| d-spacing | ~0.79 nm (7.9 Å) | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the compound, confirming the triphosphate structure and the presence of water of hydration.
Experimental Protocol: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹. The sample is prepared as a KBr pellet, where a small amount of the powder is mixed with dry potassium bromide and pressed into a transparent disk.
Expected Results: The FTIR spectrum will show characteristic absorption bands for phosphate and water molecules. Broad bands in the high-wavenumber region are indicative of O-H stretching from the water of hydration. The fingerprint region will contain complex vibrations corresponding to the P-O bonds within the triphosphate chain.
| Wavenumber Range (cm⁻¹) | Assignment |
| 3600 - 3000 | O-H stretching vibrations of water molecules and P-OH groups |
| ~1630 | H-O-H bending vibration of water molecules |
| 1300 - 900 | Asymmetric and symmetric stretching of P-O and P-O-P groups |
| Below 700 | Bending vibrations of O-P-O and Al-O bonds |
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability of the compound, particularly its dehydration and decomposition behavior.
Experimental Protocol: A small, precisely weighed sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as a function of temperature.
Expected Results: The TGA curve for AlH₂P₃O₁₀·2H₂O typically shows two main weight loss steps. The first, occurring around 150°C, corresponds to the loss of the two molecules of water of hydration[5]. The second major weight loss at higher temperatures (above 500°C) is due to the decomposition of the anhydrous aluminum triphosphate into other aluminum phosphate species, such as Al₄(P₄O₁₂)₃[5].
| Temperature Range | Event | Theoretical Weight Loss | Reference |
| ~100 - 250°C | Dehydration (Loss of 2H₂O) | ~11.3% | [5] |
| > 500°C | Decomposition of triphosphate structure | Varies | [5] |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology, particle shape, and size distribution of the synthesized aluminum triphosphate dihydrate powder.
Experimental Protocol: The powder sample is mounted on an aluminum stub using conductive double-sided carbon tape. To prevent charging, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium. The sample is then imaged in the SEM chamber under high vacuum.
Expected Results: SEM images typically reveal the morphology of the AlH₂P₃O₁₀·2H₂O particles. The particles may appear as agglomerates of smaller, plate-like crystals, which is consistent with its layered crystal structure. The size of these agglomerates can be estimated from the micrographs.
References
- 1. Aluminum triphosphate dihydrate | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Aluminium dihydrogen triphosphate dihydrate | AlH6O12P3 | CID 129690794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
